4-Hydrazino-2-methylpyridine
CAS No.: 100518-39-6
Cat. No.: VC20754004
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100518-39-6 |
|---|---|
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | (2-methylpyridin-4-yl)hydrazine |
| Standard InChI | InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9) |
| Standard InChI Key | JVIAKWPMXIESGV-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)NN |
| Canonical SMILES | CC1=NC=CC(=C1)NN |
Introduction
Chemical Structure and Properties
Structural Information
4-Hydrazino-2-methylpyridine has the molecular formula C₆H₉N₃, consisting of a pyridine ring with specific substitutions at the 2 and 4 positions. The structure can be represented as follows:
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IUPAC Name: (2-methylpyridin-4-yl)hydrazine
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Molecular Weight: 123.16 g/mol
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CAS Registry Number: 100518-39-6
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes the key identifiers and properties of 4-Hydrazino-2-methylpyridine.
Table 1: Chemical Identifiers and Properties of 4-Hydrazino-2-methylpyridine
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| CAS Number | 100518-39-6 |
| Standard InChI | InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9) |
| Standard InChIKey | JVIAKWPMXIESGV-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)NN |
| Canonical SMILES | CC1=NC=CC(=C1)NN |
The hydrazino group (-NH-NH₂) at the 4-position of the pyridine ring confers important reactivity characteristics to the molecule:
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Nucleophilicity: The terminal nitrogen of the hydrazino group is highly nucleophilic
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Hydrogen bonding: The N-H bonds can participate in hydrogen bonding interactions
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Reducing properties: Hydrazino groups can act as reducing agents in certain chemical transformations
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Coordination ability: The nitrogen atoms can coordinate with metal ions, forming complex compounds
Synthesis Methods and Approaches
Classical Synthetic Routes
The synthesis of 4-Hydrazino-2-methylpyridine typically involves the reaction of an appropriately substituted pyridine with hydrazine. Based on related compounds, several synthetic routes can be considered:
From 4-Halogenated 2-Methylpyridines
One established approach involves the nucleophilic aromatic substitution of 4-halogenated 2-methylpyridines with hydrazine:
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4-Chloro-2-methylpyridine can be treated with hydrazine hydrate, often under elevated temperature conditions, to yield 4-Hydrazino-2-methylpyridine .
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The reaction typically proceeds through an addition-elimination mechanism, where hydrazine attacks the carbon atom bearing the halogen, followed by elimination of the halide.
From 2-Methylpyridine-4-carboxylic Acid Derivatives
Another synthetic approach draws inspiration from the preparation of related hydrazides:
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2-Methylpyridine-4-carboxylic acid is first converted to its ester derivative.
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The ester is then reacted with hydrazine hydrate to form 2-methyl-pyridine-4-carboxylic acid hydrazide.
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Further transformation could lead to 4-Hydrazino-2-methylpyridine through appropriate reduction methods .
Modern Synthetic Approaches
Contemporary synthetic methods focus on more efficient and selective approaches:
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Catalytic methods: Palladium-catalyzed coupling reactions can be employed for introducing the hydrazino group under milder conditions.
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Microwave-assisted synthesis: This approach can significantly reduce reaction times and sometimes increase yields.
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Flow chemistry: Continuous flow systems may offer advantages for scaling up the synthesis of 4-Hydrazino-2-methylpyridine.
Analytical Characterization
Spectroscopic Characterization
Identification and structural confirmation of 4-Hydrazino-2-methylpyridine typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-Hydrazino-2-methylpyridine would show characteristic signals:
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A singlet for the methyl group at the 2-position (approximately δ 2.3-2.5 ppm)
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Aromatic protons of the pyridine ring (typically δ 6.5-8.5 ppm)
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Signals for the hydrazino group protons (-NH-NH₂), often appearing as broad peaks due to exchange phenomena
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic bands:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C=N and C=C stretching vibrations of the pyridine ring (1400-1600 cm⁻¹)
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C-H stretching vibrations of the methyl group (2900-3000 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak at m/z 123 corresponding to the molecular weight
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Fragmentation patterns characteristic of pyridine derivatives
Chemical Reactivity and Transformations
Reactivity of the Hydrazino Group
The hydrazino group in 4-Hydrazino-2-methylpyridine exhibits characteristic reactivity:
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Condensation reactions: The primary amino group can undergo condensation with carbonyl compounds to form hydrazones.
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Acylation reactions: Treatment with acyl chlorides or anhydrides leads to N-acylated derivatives.
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Oxidation: The hydrazino group can be oxidized by various reagents, potentially forming diazo compounds or nitrogen gas.
Reactivity of the Pyridine Ring
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Electrophilic substitution: The electron-withdrawing nature of the pyridine nitrogen makes electrophilic substitution challenging except under specific conditions.
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Nucleophilic substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions activated by the electronic effects of substituents.
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Coordination chemistry: The pyridine nitrogen can coordinate with metals, forming complexes.
Structural Analogues and Derivatives
Several structural analogues of 4-Hydrazino-2-methylpyridine have been reported, including:
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2-Methyl-pyridine-4-carboxylic acid hydrazide: A related compound where the hydrazino group is part of a carbohydrazide functionality .
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N-(2-methyl-pyridyl-(4)-carbonyl)-N'-methyl-hydrazine: A methylated derivative with altered electronic and steric properties .
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4-(Hydrazinylmethyl)-2-methylpyridine: A homologous structure where the hydrazino group is attached to the pyridine ring via a methylene bridge.
Table 2: Comparison of 4-Hydrazino-2-methylpyridine with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4-Hydrazino-2-methylpyridine | C₆H₉N₃ | 123.16 | Reference compound |
| 2-Methyl-pyridine-4-carboxylic acid hydrazide | C₇H₉N₃O | 151.17 | Contains carbonyl group |
| N-(2-methyl-pyridyl-(4)-carbonyl)-N'-methyl-hydrazine | C₈H₁₁N₃O | 165.19 | N-methylated derivative |
| 4-(Hydrazinylmethyl)-2-methylpyridine | C₇H₁₁N₃ | 137.19 | Contains methylene spacer |
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